molecular formula C21H18BrN5O2 B2982850 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1326901-35-2

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2982850
CAS No.: 1326901-35-2
M. Wt: 452.312
InChI Key: FMONOJOLGINXIF-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide” has a molecular formula of C13H10BrN5O2. It has an average mass of 348.155 Da and a monoisotopic mass of 347.001770 Da .

Scientific Research Applications

Antimicrobial Activity

One significant application of the compound in scientific research is in the synthesis of heterocycles that exhibit antimicrobial properties. The compound has been utilized as a key intermediate in the synthesis of new coumarin, pyridine, pyrrole, thiazole, pyrazolo[5,1-c][1,2,4]triazine, and aminopyrazole derivatives. These compounds were evaluated for their antimicrobial properties, showing promising results as potential antimicrobial agents (Bondock et al., 2008).

Anticancer Activity

Another significant application is in the synthesis of compounds with potential anticancer activity. Derivatives of the compound, specifically pyrazolo[5,1-c][1,2,4]triazine derivatives, have been investigated for their anticancer properties. These compounds were found to possess anticancer activities, contributing to the ongoing research in cancer treatment (Riyadh et al., 2013).

Polyheterocyclic Ring Systems

The compound serves as a precursor for the construction of new polyheterocyclic ring systems. These systems have been used for synthesizing novel compounds with potential applications in various fields of medicinal chemistry. For instance, the pyrazolo[3,4-b]pyridine-based heterocycles exhibit significant antibacterial properties, highlighting their utility in pharmaceutical research (Abdel‐Latif et al., 2019).

Enzymic Activity

Compounds synthesized using this chemical have been explored for their enzymatic activity, particularly as inhibitors of certain enzymes. Studies have shown that derivatives can inhibit cAMP phosphodiesterase, suggesting their potential use in therapeutic applications targeting specific enzyme pathways (Senga et al., 1982).

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-4-14(2)17(9-13)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-5-7-16(22)8-6-15/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONOJOLGINXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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